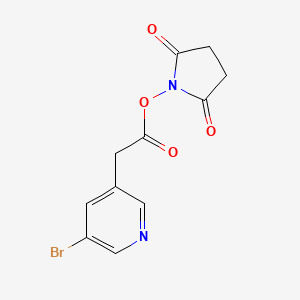
1-(3-Chloroquinoxalin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloroquinoxalin-2-yl)ethanone is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and chemical properties. The presence of a chloro substituent at the third position of the quinoxaline ring and an ethanone group at the second position makes this compound particularly interesting for various applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chloroquinoxalin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-chloroquinoxaline with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloroquinoxalin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 1-(3-Chloroquinoxalin-2-yl)ethanol.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Chloroquinoxalin-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)ethanone involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(2-Chloroquinoxalin-3-yl)ethanone
- 1-(3-Bromoquinoxalin-2-yl)ethanone
- 1-(3-Fluoroquinoxalin-2-yl)ethanone
Comparison: 1-(3-Chloroquinoxalin-2-yl)ethanone is unique due to the specific positioning of the chloro substituent and the ethanone group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C10H7ClN2O |
|---|---|
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
1-(3-chloroquinoxalin-2-yl)ethanone |
InChI |
InChI=1S/C10H7ClN2O/c1-6(14)9-10(11)13-8-5-3-2-4-7(8)12-9/h2-5H,1H3 |
Clave InChI |
JWRYMYIYCRBQNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=CC=CC=C2N=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
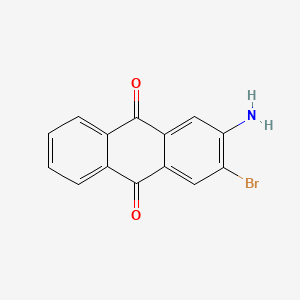
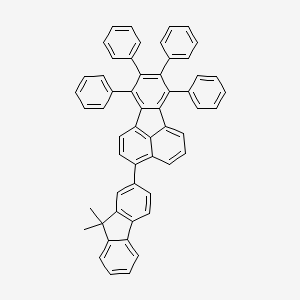


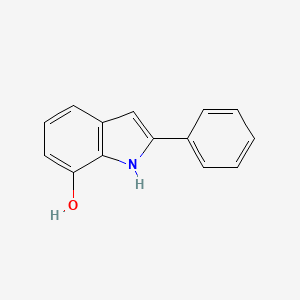
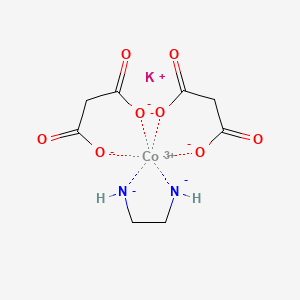



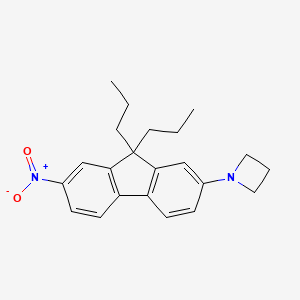
![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
